molecular formula C5H10O5 B3423652 DL-Xylose CAS No. 41247-05-6

DL-Xylose

Cat. No. B3423652
CAS RN: 41247-05-6
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-VPENINKCSA-N
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Description

DL-Xylose is an intermediate of organic synthesis . It has an empirical formula of C5H10O5 and a molecular weight of 150.13 .


Synthesis Analysis

Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .


Molecular Structure Analysis

The molecular formula of DL-Xylose is C5H10O5 . Its average mass is 150.130 Da and its monoisotopic mass is 150.052826 Da .


Chemical Reactions Analysis

Xylose is often used as a parent sugar alcohol from which the commonly used food additive sweetener, xylitol, can be derived via the hydrogenation of xylose . Anaerobically-adapted BL21 (DE3) cells were obtained through short-term adaptive evolution and xylR mutations responsible for faster D-xylose consumption were identified, which may aid in the improvement of microbial fermentation technology .


Physical And Chemical Properties Analysis

DL-Xylose and DL-Arabinose are chiral diastereomers that can exhibit specific crystallization behavior . It was found that DL-arabinose crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution; whereas D- and L-xylose molecules crystallize separately as a conglomerate .

Scientific Research Applications

Future Directions

Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Therefore, xylose is considered to be a promising renewable resource for producing biofuels and chemicals . Future research may focus on improving the conversion efficiency of xylose .

properties

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25702-75-4
Record name Polyxylose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25702-75-4
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DSSTOX Substance ID

DTXSID0023745
Record name D-Xylose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
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Density

1.525 @ 20 °C/4 °C
Record name (D)-XYLOSE
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Mechanism of Action

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state.
Record name Xylose
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Product Name

DL-Xylose

Color/Form

Monoclinic needles or prisms, White crystalline powder

CAS RN

58-86-6, 25990-60-7, 41247-05-6
Record name (+)-Xylose
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Record name dl-Xylose
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Record name Xylose [USAN]
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Record name Xylose
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Record name D-Xylose
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Record name DL-xylose
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Record name XYLOSE
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Record name (D)-XYLOSE
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Melting Point

153-154 °C
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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